6H-Benzofuro(3,2-c)(1)benzopyran-3,9-diol, 6a,11a-dihydro-4,8-bis(3-methyl-2-butenyl)-, (6aR,11aR-cis)-

Catalog No.
S13192899
CAS No.
119269-74-8
M.F
C25H28O4
M. Wt
392.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6H-Benzofuro(3,2-c)(1)benzopyran-3,9-diol, 6a,11a-...

CAS Number

119269-74-8

Product Name

6H-Benzofuro(3,2-c)(1)benzopyran-3,9-diol, 6a,11a-dihydro-4,8-bis(3-methyl-2-butenyl)-, (6aR,11aR-cis)-

IUPAC Name

4,7-bis(3-methylbut-2-enyl)-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromene-3,9-diol

Molecular Formula

C25H28O4

Molecular Weight

392.5 g/mol

InChI

InChI=1S/C25H28O4/c1-14(2)5-7-16-11-17(26)12-22-23(16)20-13-28-24-18(8-6-15(3)4)21(27)10-9-19(24)25(20)29-22/h5-6,9-12,20,25-27H,7-8,13H2,1-4H3

InChI Key

KBTBQFJRGUJDBI-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1=C2C3COC4=C(C3OC2=CC(=C1)O)C=CC(=C4CC=C(C)C)O)C

Description

6H-Benzofuro(3,2-c)(1)benzopyran-3,9-diol, 6a,11a-dihydro-4,8-bis(3-methyl-2-butenyl)-, (6aR,11aR-cis)- is a natural product found in Lespedeza floribunda, Bituminaria bituminosa, and other organisms with data available.

6H-Benzofuro(3,2-c)(1)benzopyran-3,9-diol, 6a,11a-dihydro-4,8-bis(3-methyl-2-butenyl)-, (6aR,11aR-cis)- is a complex organic compound classified under the class of benzofurobenzopyrans. Its molecular formula is C25H28O4C_{25}H_{28}O_4 and it features a unique fused ring system that includes both benzofuran and benzopyran structures. This compound is notable for its potential biological activities and its structural complexity, which makes it an interesting subject of study in organic chemistry and pharmacology.

The chemical behavior of 6H-benzofuro(3,2-c)(1)benzopyran can be explored through various reactions:

  • Dehydrogenation: Lead(IV) acetate has been identified as an effective dehydrogenating agent for converting its dihydro derivative into the fully aromatic form .
  • Interconversion with Isoflavonoids: A proposed scheme illustrates the chemical interconversion between 6H-benzofuro[3,2-c]benzopyrans and related isoflavonoids, indicating a rich chemistry associated with this compound .

Research indicates that compounds similar to 6H-benzofuro(3,2-c)(1)benzopyran exhibit various biological activities:

  • Estrogenic Activity: Similar compounds have demonstrated estrogenic properties, which could have implications for their use in hormone-related therapies .
  • Antibacterial Properties: Some derivatives are known to possess antibacterial effects, making them candidates for pharmaceutical applications .
  • Insecticidal Effects: The compound's structure suggests potential insecticidal activity, which is common among naturally occurring substances in this class .

The applications of 6H-benzofuro(3,2-c)(1)benzopyran are diverse:

  • Pharmaceuticals: Given its biological activity, this compound may be explored for therapeutic uses in treating conditions influenced by estrogen or bacterial infections.
  • Agriculture: Its potential insecticidal properties could make it valuable in developing natural pesticides.

Several compounds share structural similarities with 6H-benzofuro(3,2-c)(1)benzopyran. Here are a few notable examples:

Compound NameStructural FeaturesBiological Activity
CoumestrolContains similar benzopyran structure; known for estrogenic activityEstrogenic and antibacterial
TephrosinRelated benzofuran compound; exhibits insecticidal propertiesInsecticidal
CoumestrinAnother derivative with similar fused ring systemAntibacterial and estrogenic

Uniqueness

The uniqueness of 6H-benzofuro(3,2-c)(1)benzopyran lies in its specific substitution pattern and stereochemistry (cis configuration), which may influence its biological activity differently compared to its analogs. This structural specificity can lead to distinct pharmacological profiles that warrant further investigation.

XLogP3

6.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

392.19875937 g/mol

Monoisotopic Mass

392.19875937 g/mol

Heavy Atom Count

29

Dates

Modify: 2024-08-10

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